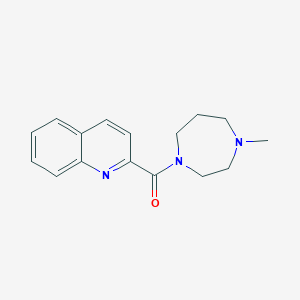![molecular formula C16H13FN2O B7468132 3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as FMQ, and it belongs to the quinazoline family of compounds. FMQ has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of FMQ involves its ability to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase. FMQ has been shown to selectively inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. In addition, FMQ has been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
FMQ has been shown to have a number of biochemical and physiological effects. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. FMQ has also been shown to have potential as an anti-inflammatory agent, as well as a neuroprotective agent. In addition, FMQ has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FMQ in lab experiments include its ability to selectively inhibit the activity of certain enzymes, as well as its potential as an anticancer, anti-inflammatory, and neuroprotective agent. However, there are also limitations to using FMQ in lab experiments. For example, the synthesis of FMQ can be challenging, and it may not be readily available for use in lab experiments. In addition, FMQ may exhibit cytotoxicity at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of FMQ. One potential direction is the development of more efficient and scalable synthesis methods for FMQ. Another direction is the study of FMQ in animal models to further explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent. Additionally, the study of FMQ in combination with other drugs or therapies could provide insights into its potential as a synergistic agent. Finally, the study of the structure-activity relationship of FMQ could lead to the development of more potent and selective analogues.
Méthodes De Synthèse
FMQ has been synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst. Another method involves the reaction of 2-fluorobenzaldehyde with 2-aminobenzamide in the presence of a base. The resulting product is then treated with acetic anhydride to form FMQ. The synthesis of FMQ has also been achieved through the reaction of 2-fluorobenzaldehyde with 2-aminobenzonitrile in the presence of a palladium catalyst.
Applications De Recherche Scientifique
FMQ has been studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. FMQ has also been studied for its potential to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase. Furthermore, FMQ has been shown to have potential as an anti-inflammatory agent, as well as a neuroprotective agent.
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-13-7-3-5-9-15(13)18-16(20)19(11)10-12-6-2-4-8-14(12)17/h2-9H,1,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEQRYZKITZBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)
![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)

![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)




